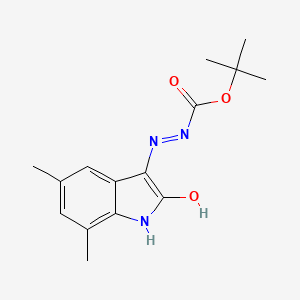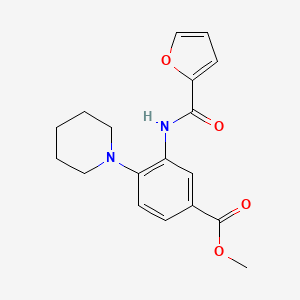![molecular formula C14H14N2O4 B6115415 N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B6115415.png)
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine, also known as IAG, is a synthetic compound that belongs to the class of indole-3-acetic acid (IAA) derivatives. It is a potent plant growth regulator that has been extensively studied for its potential applications in agriculture. In recent years, IAG has also gained attention for its use in scientific research, particularly in the field of plant biology.
作用機序
The mechanism of action of N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine involves the modulation of plant hormone signaling pathways. N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine acts as a prohormone that is converted into active plant hormones such as indole-3-acetic acid and indole-3-acetyl-aspartic acid. These active hormones then bind to specific receptors and regulate gene expression, leading to changes in plant growth and development.
Biochemical and Physiological Effects:
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine has been shown to have a range of biochemical and physiological effects on plants. It promotes cell division and elongation, enhances root growth and branching, and regulates the formation of lateral roots and adventitious roots. N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine also regulates the synthesis of chlorophyll and other pigments, and enhances the photosynthetic efficiency of plants.
実験室実験の利点と制限
One of the main advantages of using N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine in lab experiments is its potency and specificity. N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine is a highly potent plant growth regulator that can be used at low concentrations to achieve significant effects. It is also highly specific, meaning that it only affects the target plant hormone signaling pathways without affecting other pathways. However, one of the limitations of using N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine. One area of research is the development of more efficient and cost-effective methods for synthesizing N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine. Another area of research is the identification of new applications for N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine in agriculture and other fields. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine on plant growth and development, and to identify new targets for N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine-based interventions.
合成法
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of indole-3-acetic acid with glycine and acetic anhydride, while enzymatic synthesis involves the use of enzymes such as indole-3-acetic acid amido synthetase (IAAS) to catalyze the reaction between IAA and glycine.
科学的研究の応用
N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine has been widely used in scientific research, particularly in the field of plant biology. It has been shown to promote plant growth and development, regulate plant hormone signaling pathways, and enhance plant resistance to abiotic and biotic stresses. N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine has also been used to study the mechanisms of plant hormone action and the interactions between different plant hormones.
特性
IUPAC Name |
2-[[2-(3-acetylindol-1-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9(17)11-7-16(8-13(18)15-6-14(19)20)12-5-3-2-4-10(11)12/h2-5,7H,6,8H2,1H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOFRXKWTWRYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclohexylmethyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6115362.png)
![7-cyclopentyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115363.png)
![N-(5-chloro-2-methylphenyl)-1-{2-[(5-chloro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6115369.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate](/img/structure/B6115380.png)
![4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6115383.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B6115384.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6115396.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6115414.png)
![3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B6115420.png)

![N,N-dimethyl-5-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B6115428.png)
![5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B6115435.png)